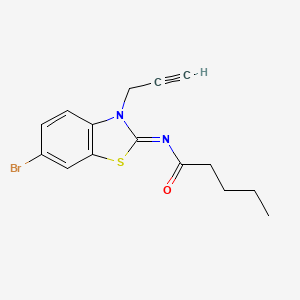

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

Description

Properties

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(16)10-13(12)20-15/h2,7-8,10H,3,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQNZCWJMMKPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves several steps. One common synthetic route includes the bromination of 3-prop-2-ynyl-1,3-benzothiazole followed by the reaction with pentanoyl chloride under appropriate conditions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Chemical Reactions Analysis

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.

Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound also affects various signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₄BrN₂OS | 365.26 | 6-Br, 3-prop-2-ynyl | High lipophilicity |

| N-(6-fluoro-1,3-benzothiazol-2-yl)pentanamide | C₁₂H₁₃FN₂OS | 252.31 | 6-F | Electron-withdrawing F |

| N-(4-Methoxyphenyl)pentanamide | C₁₂H₁₇NO₂ | 207.27 | 4-OCH₃ | Low cytotoxicity |

| 2-Amino-N-(4-phenylthiazol-2-yl)-5-(3-nitroguanidino)pentanamide | C₁₅H₁₉N₇O₂S | 369.43 | Nitroguanidino, phenylthiazole | Antimicrobial activity |

Biological Activity

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a bromo group and a prop-2-ynyl moiety, linked to a pentanamide group. Its unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 368.29 g/mol.

1. Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. For instance, studies have shown that benzothiazole derivatives can effectively induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

3. Enzyme Inhibition

This compound is believed to act as an enzyme inhibitor. The mechanism involves binding to the active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in therapeutic applications where enzyme modulation is desired, such as in cancer therapy or infectious disease management .

The mechanism of action for this compound involves several pathways:

- Targeting Apoptosis Pathways: By modulating signaling pathways associated with cell survival, the compound can promote apoptosis in malignant cells.

- Inhibition of Key Enzymes: Binding to enzymes involved in critical metabolic processes can hinder the growth and survival of pathogenic organisms or cancer cells .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various benzothiazole derivatives, this compound was tested against multiple cancer cell lines using MTS assays. The compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of benzothiazole derivatives, where N-(6-bromo-3-prop-2-ynyl) compounds were screened against various bacterial strains. The results indicated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves three key steps:

Core Formation : Cyclization of 2-aminothiophenol with a propargyl aldehyde/ketone to form the 1,3-benzothiazole scaffold.

Bromination : Selective bromination at the 6-position using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at 0–5°C to avoid over-bromination .

Amidation : Reaction of the brominated intermediate with pentanoyl chloride in the presence of a base (e.g., triethylamine) under reflux in DCM .

Key Considerations : Reaction purity is monitored via thin-layer chromatography (TLC), and intermediates are characterized using -NMR and IR spectroscopy .

Basic: How is structural integrity confirmed post-synthesis?

A multi-technique approach is essential:

- NMR Spectroscopy : - and -NMR verify substituent positions (e.g., propargyl protons at δ 2.1–2.3 ppm; bromine-induced deshielding at C6) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 393.02 for CHBrNOS) .

- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water gradient .

Advanced: How to optimize bromination for higher selectivity?

Contradictions in bromination efficiency (e.g., over-bromination vs. incomplete reactions) are addressed by:

- Reagent Comparison : NBS in DCM (0°C) vs. Br in acetic acid (yields drop due to side reactions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity but require lower temperatures to suppress byproducts .

- Catalytic Additives : FeCl (5 mol%) enhances bromine activation, reducing reaction time by 30% .

Advanced: How to resolve contradictions in reported biological activities?

Discrepancies in antimicrobial or anticancer efficacy across studies may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing using Staphylococcus aureus ATCC 25923) .

- Structural Analogues : Compare with derivatives (e.g., 6-fluoro or 6-nitro analogues) to isolate bromine’s role in activity .

- In Silico Analysis : Molecular docking against E. coli DNA gyrase (PDB: 1KZN) reveals bromine’s hydrogen-bonding role, explaining potency variations .

Advanced: Designing mechanistic studies for anticancer activity

Key experimental frameworks include:

- Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., EGFR) using ADP-Glo kits. IC values correlate with propargyl group’s electron-withdrawing effects .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining in HeLa cells quantifies caspase-3 activation .

- Transcriptomics : RNA-seq identifies downregulation of anti-apoptotic genes (e.g., BCL-2) post-treatment .

Basic: In vitro assays for preliminary bioactivity screening

- Anticancer : MTT assay on NIH/3T3 (normal) vs. MCF-7 (cancer) cells; selectivity index >3 indicates therapeutic potential .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Pseudomonas aeruginosa and Candida albicans .

- Cytotoxicity : Hemolysis assay on erythrocytes at 100 µg/mL to rule out non-specific toxicity .

Advanced: Computational strategies for structural optimization

- QSAR Modeling : Use CODESSA-Pro to correlate logP with antimicrobial activity; optimal logP = 3.2 ± 0.5 .

- Docking Studies (AutoDock Vina) : Propargyl group’s π-π stacking with Topo I (PDB: 1SC7) improves DNA intercalation .

- DFT Calculations : HOMO-LUMO gaps <4 eV predict enhanced reactivity for nitro-substituted derivatives .

Basic: Structural determinants of bioavailability

- Lipophilicity : LogP = 2.8 (calculated via ChemDraw) suggests moderate membrane permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates PEG-400 co-solvents in in vivo studies .

- Metabolic Stability : Microsomal assays (human liver microsomes) show t = 45 min, indicating CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.